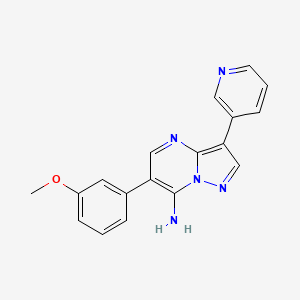

![molecular formula C12H16N2O5 B2837621 Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate CAS No. 1613264-84-8](/img/structure/B2837621.png)

Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate” is a complex organic compound. It contains a methoxyethylamino group, a nitro group, and a methyl group attached to a benzoate structure .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the benzoate structure. The methoxyethylamino and nitro groups are likely to have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the reactivity of its constituent groups. The nitro group, for example, is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications

- Atorvastatin and Sunitinib , two successful drugs, contain a pyrrole-3-carboxylic acid substructure similar to this compound . Researchers explore its potential as a building block for novel drug candidates.

- The 4-oxo derivatives of pyrrole-3-carboxylic acids, including this compound, exhibit bioactivity against malaria and HIV-1 protease . Investigating their structure-activity relationships is crucial.

- Researchers use similar pyrrolin-4-ones in Suzuki–Miyaura cross-coupling reactions, a widely-applied carbon-carbon bond-forming method . This compound could serve as a versatile substrate in such reactions.

- This compound acts as an intermediate in the synthesis of Metoclopramide , a medication used to treat gastrointestinal disorders . Understanding its role in this process is essential.

Organic Synthesis and Medicinal Chemistry

Catalysis and Carbon-Carbon Bond Formation

Metoclopramide Synthesis

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 4-(2-methoxyethylamino)-2-methyl-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-8-6-10(13-4-5-18-2)11(14(16)17)7-9(8)12(15)19-3/h6-7,13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTYTUDFTVLXOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2837541.png)

![2-[4-(3-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2837545.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2837548.png)

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B2837556.png)

![5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2837557.png)

![3-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2837561.png)